7-Methyl-2-m-tolyl-1H-[1,8]naphthyridin-4-one
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Overview
Description
7-Methyl-2-m-tolyl-1H-[1,8]naphthyridin-4-one is a heterocyclic compound belonging to the class of 1,8-naphthyridines. These compounds are known for their diverse biological activities and photochemical properties. The presence of the naphthyridine core in this compound makes it a subject of interest in medicinal chemistry and materials science .
Preparation Methods
The synthesis of 1,8-naphthyridines, including 7-Methyl-2-m-tolyl-1H-[1,8]naphthyridin-4-one, can be achieved through various methods:
Multicomponent Reactions: These reactions involve the combination of multiple reactants to form the desired product in a single step.
Friedländer Approach: This method involves the cyclization of 2-aminopyridine derivatives with carbonyl compounds under acidic or basic conditions.
Metal-Catalyzed Synthesis: Transition metal catalysts, such as palladium or iridium, can facilitate the formation of 1,8-naphthyridines through various coupling reactions.
Hydroamination of Terminal Alkynes: This method involves the addition of an amine to a terminal alkyne, followed by cyclization to form the naphthyridine core.
Chemical Reactions Analysis
7-Methyl-2-m-tolyl-1H-[1,8]naphthyridin-4-one undergoes several types of chemical reactions:
Scientific Research Applications
7-Methyl-2-m-tolyl-1H-[1,8]naphthyridin-4-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential anticancer, antibacterial, and antiviral activities.
Materials Science: The naphthyridine core is used in the development of light-emitting diodes, dye-sensitized solar cells, and molecular sensors.
Chemical Biology: The compound is used as a ligand in coordination chemistry and as a building block in the synthesis of complex molecular architectures.
Mechanism of Action
The mechanism of action of 7-Methyl-2-m-tolyl-1H-[1,8]naphthyridin-4-one involves its interaction with specific molecular targets:
Comparison with Similar Compounds
7-Methyl-2-m-tolyl-1H-[1,8]naphthyridin-4-one can be compared with other similar compounds:
Nalidixic Acid: A synthetic 1,8-naphthyridine antimicrobial agent that inhibits bacterial DNA gyrase.
Gemifloxacin: A fluoroquinolone antibiotic containing the 1,8-naphthyridine core, used to treat bacterial infections.
Other 1,8-Naphthyridine Derivatives: Various derivatives with different substituents have been studied for their biological activities, including anticancer, antibacterial, and antiviral properties.
Properties
Molecular Formula |
C16H14N2O |
---|---|
Molecular Weight |
250.29 g/mol |
IUPAC Name |
7-methyl-2-(3-methylphenyl)-1H-1,8-naphthyridin-4-one |
InChI |
InChI=1S/C16H14N2O/c1-10-4-3-5-12(8-10)14-9-15(19)13-7-6-11(2)17-16(13)18-14/h3-9H,1-2H3,(H,17,18,19) |
InChI Key |
WHANICGPAJMUTA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC(=O)C3=C(N2)N=C(C=C3)C |
Origin of Product |
United States |
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